2-Propanethiol, 2-methyl-, sodium salt
Description
2-Propanethiol, 2-methyl-, sodium salt (CAS: 29364-29-2), also known as sodium tert-butylthiolate, is the sodium salt of 2-methyl-2-propanethiol (tert-butyl mercaptan, CAS: 75-66-1). Its molecular formula is (CH₃)₃CSNa, derived by replacing the thiol hydrogen in the parent compound with a sodium ion. This ionic compound is typically a hygroscopic solid with applications in organic synthesis, catalysis, and polymer chemistry .
Properties
Molecular Formula |
C4H10NaS |
|---|---|
Molecular Weight |
113.18 g/mol |
InChI |
InChI=1S/C4H10S.Na/c1-4(2,3)5;/h5H,1-3H3; |
InChI Key |
NNXFZAQAFHFISS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S.[Na] |
Origin of Product |
United States |
Scientific Research Applications
1.1. Synthesis of Organosulfur Compounds
Sodium 2-methyl-2-propanethiolate serves as a nucleophile in organic synthesis, particularly in the formation of organosulfur compounds. It is used in the synthesis of thioethers and disulfides through reactions with alkyl halides and other electrophiles.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Reacts with alkyl halides to form thioethers |
| Oxidation | Converts thiols to disulfides using oxidants |
2.1. Water Treatment
Sodium 2-methyl-2-propanethiolate is employed in water treatment processes as a flocculant and dispersant. It helps in removing heavy metals and organic pollutants from wastewater.
| Application | Mechanism |
|---|---|
| Flocculation | Aggregates particles for easier removal |
| Heavy Metal Removal | Forms complexes with metal ions |
3.1. Antioxidant Properties
Research indicates that sodium 2-methyl-2-propanethiolate exhibits antioxidant properties, which can be beneficial in protecting cells from oxidative stress.
3.2. Drug Delivery Systems
The compound has potential applications in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
4.1. Synthesis of Thioethers
A study demonstrated the efficiency of sodium 2-methyl-2-propanethiolate in synthesizing various thioethers from different alkyl halides under mild conditions, showcasing its versatility as a nucleophile .
4.2. Water Treatment Efficacy
In a case study on wastewater treatment, sodium 2-methyl-2-propanethiolate was shown to effectively reduce heavy metal concentrations by over 80% when used in conjunction with other flocculants .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : ~130.18 g/mol (calculated from parent compound data) .
- Synonyms: Sodium tert-butyl sulfide, sodium 1,1-dimethylethanethiolate, tert-butyl mercaptan sodium salt .
- Availability : Technical grade (90% purity) as per commercial listings .
The parent thiol, tert-butyl mercaptan, is a volatile liquid (b.p. 64°C) with a strong odor, used as an intermediate in pesticide production . The sodium salt, by contrast, exhibits ionic solid characteristics, with enhanced nucleophilicity due to the sodium counterion .
Comparison with Similar Compounds
Sodium Salts of Organosulfur Compounds
Sodium tert-Butylthiolate vs. Sodium Methacrylate
Sodium methacrylate’s carboxylate group enables polymerization, whereas sodium tert-butylthiolate’s sulfur center facilitates nucleophilic substitution reactions .
Sodium tert-Butylthiolate vs. Sodium tert-Butoxide
Sodium tert-butoxide’s oxygen center makes it a stronger base, while sodium tert-butylthiolate’s sulfur provides softer nucleophilicity for metal-catalyzed cross-couplings .
Metal Thiolate Salts
Sodium vs. Tin(4+) Salts
Tin(4+) salts may exhibit catalytic properties in organometallic reactions but pose greater environmental and safety risks .
Parent Thiol vs. Sodium Salt
The sodium salt’s ionic nature enhances its stability and reactivity in polar solvents compared to the volatile parent thiol .
Data Tables
Table 1: Comparative Physicochemical Properties
Notes
- Handling : Sodium tert-butylthiolate should be stored in anhydrous conditions to prevent hydrolysis .
- Regulatory Status : Listed under EPA guidelines for significant new uses, requiring safety assessments .
- Research Gaps: Limited solubility data for the sodium salt; further studies on its catalytic mechanisms are warranted .
Q & A
Q. What are the challenges in quantifying trace residues of this compound in biological matrices?
- Challenges include matrix interference and low volatility. Solutions:
- Derivatization-GC-MS : Use methylating agents (e.g., diazomethane) to convert the thiolate to volatile tert-butyl methyl sulfide.
- LC-ESI-MS/MS with isotope-labeled internal standards (e.g., d3-tert-butylthiol) for accurate quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
